molecular formula C3F3NO2 B186717 2,2,2-Trifluoroacetyl isocyanate CAS No. 14565-32-3

2,2,2-Trifluoroacetyl isocyanate

Cat. No.: B186717
CAS No.: 14565-32-3
M. Wt: 139.03 g/mol
InChI Key: GDCXCDOQEWMQSO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetyl isocyanate is a chemical compound with the molecular formula C3F3NO2. It is known for its unique properties due to the presence of trifluoromethyl and isocyanate functional groups. This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetyl isocyanate can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with isocyanates. Another method includes the oxidation of isonitriles using trifluoroacetic anhydride as the oxidant . These reactions typically occur under controlled conditions to ensure high yields and purity.

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, non-phosgene methods are being explored. These methods include the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition to yield isocyanates .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroacetyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reagents: Trifluoroacetic anhydride, Schiff bases, alcohols, thiols, and trimethylsilyl ethers.

    Conditions: Reactions often require controlled temperatures and the presence of catalysts to ensure high efficiency and selectivity.

Major Products:

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroacetyl isocyanate is unique due to its combination of the trifluoromethyl and isocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form stable intermediates and products makes it valuable in both academic and industrial research.

Properties

IUPAC Name

2,2,2-trifluoroacetyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F3NO2/c4-3(5,6)2(9)7-1-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCXCDOQEWMQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)C(F)(F)F)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369927
Record name Trifluoro-acetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14565-32-3
Record name Trifluoro-acetyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoroacetylisocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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